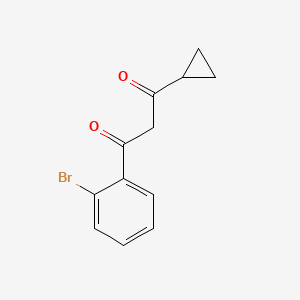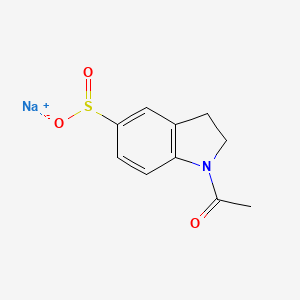
sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate typically involves the Fischer indole synthesis, a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with ketones under acidic conditions to form the indole core . The specific synthesis of this compound may involve additional steps to introduce the sulfonate group and sodium ion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Continuous flow reactors and other advanced technologies may be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions: Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate can undergo various chemical reactions, including:
Oxidation: Conversion to sulfonic acids or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, influencing biological processes. The sulfonate group may enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
Indole-3-carbinol: Found in cruciferous vegetables, known for its anticancer properties.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness: Sodium 1-acetyl-2,3-dihydro-1H-indole-5-sulfinate is unique due to its specific sulfonate group and sodium ion, which may confer distinct chemical and biological properties compared to other indole derivatives .
Properties
Molecular Formula |
C10H10NNaO3S |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
sodium;1-acetyl-2,3-dihydroindole-5-sulfinate |
InChI |
InChI=1S/C10H11NO3S.Na/c1-7(12)11-5-4-8-6-9(15(13)14)2-3-10(8)11;/h2-3,6H,4-5H2,1H3,(H,13,14);/q;+1/p-1 |
InChI Key |
KKGPRDLIXBICQZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


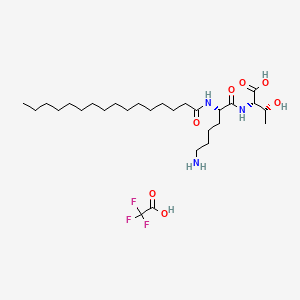
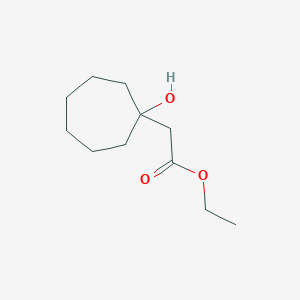
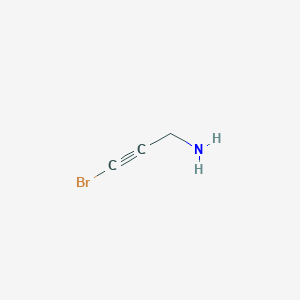
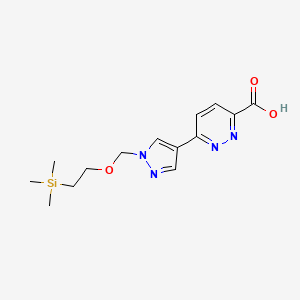
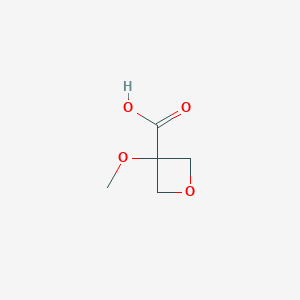
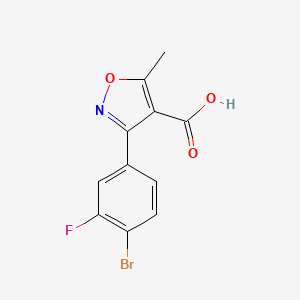
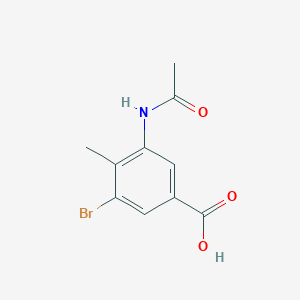
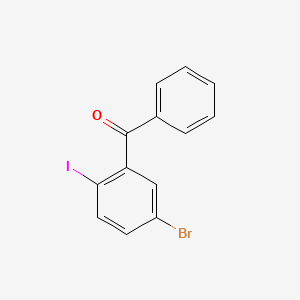
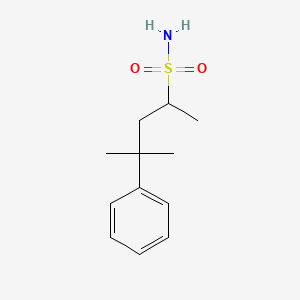
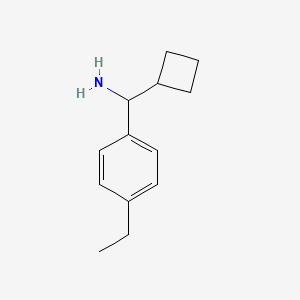
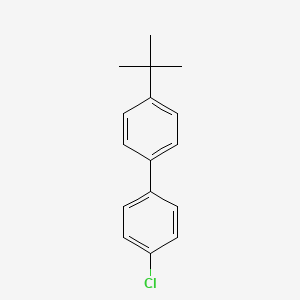
![(1s,3s)-3-[(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13643440.png)
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)
